molecular formula C18H20N2O3 B11563727 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11563727
M. Wt: 312.4 g/mol
InChI Key: LDXNCJFMIRQVIB-XDHOZWIPSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methylphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(3-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N’-[(E)-(4-chlorobenzyl)oxy]-3-ethoxyphenylmethylidene-2-(2-chlorophenoxy)acetohydrazide
  • N’-[(E)-(4-chlorobenzyl)oxy]-3-ethoxyphenylmethylidene-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3/c1-3-22-16-9-7-15(8-10-16)12-19-20-18(21)13-23-17-6-4-5-14(2)11-17/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+

InChI Key

LDXNCJFMIRQVIB-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

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